![molecular formula C37H33PSi2 B12558550 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine CAS No. 193748-78-6](/img/structure/B12558550.png)
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is a chemical compound with the molecular formula C₃₇H₃₃PSi₂ and a molecular weight of 564.814 g/mol . This compound is known for its unique structure, which includes both silyl and phosphinine groups, making it an interesting subject for research in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine typically involves the bis-silylation of internal alkynes. This process can be catalyzed by transition metals such as nickel (Ni(0)) or palladium (Pd). The reaction conditions often require the use of disilanes and specific directing groups to achieve the desired bis-silylation . For example, the use of unsymmetrical disilanes and a Ni(0) catalytic system has been shown to be effective in achieving stepwise recognition of the two silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl and phosphinine groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like Grignard reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or phosphine oxide derivatives, while reduction could produce silyl or phosphine hydrides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organosilicon and organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and photophysical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine involves its interaction with molecular targets through its silyl and phosphinine groups. These interactions can lead to various chemical transformations, such as the formation of new bonds or the activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(dimethyl(phenylethynyl)silyl)-3,5-diphenyl-1l5-phosphinin-1-yl gold(II) chloride
- Pyridine-fused siloles
Uniqueness
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is unique due to its combination of silyl and phosphinine groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and serve as a versatile building block for the synthesis of complex molecules.
Propiedades
Número CAS |
193748-78-6 |
|---|---|
Fórmula molecular |
C37H33PSi2 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
[6-[dimethyl(2-phenylethynyl)silyl]-3,5-diphenylphosphinin-2-yl]-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C37H33PSi2/c1-39(2,27-25-30-17-9-5-10-18-30)36-34(32-21-13-7-14-22-32)29-35(33-23-15-8-16-24-33)37(38-36)40(3,4)28-26-31-19-11-6-12-20-31/h5-24,29H,1-4H3 |
Clave InChI |
TUTBHDPZTDAABD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#CC1=CC=CC=C1)C2=C(C=C(C(=P2)[Si](C)(C)C#CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


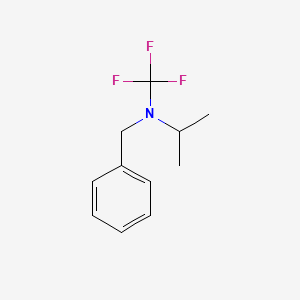
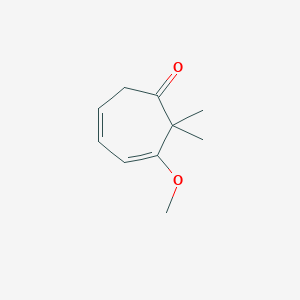
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
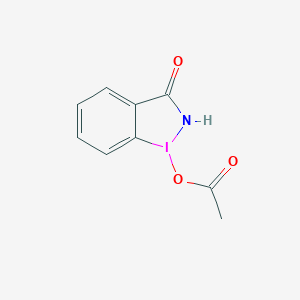
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
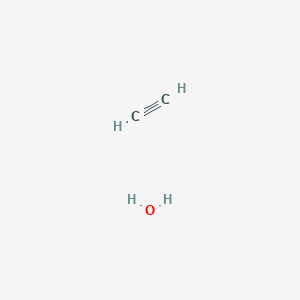
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)

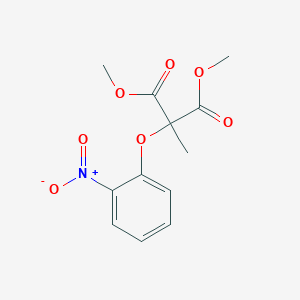

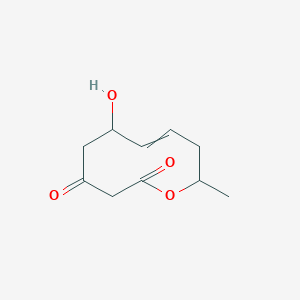
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)
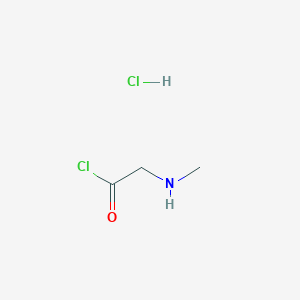
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
